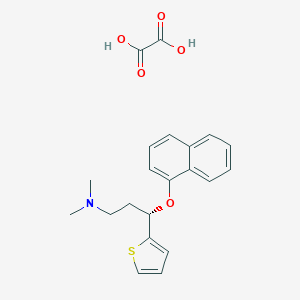
2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl-
Übersicht
Beschreibung
“2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl-” is a chemical compound that is also known as "3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one" . It is an impurity reference material related to Diazepam . The molecular formula of this compound is C16H13ClN2O .
Molecular Structure Analysis
The molecular structure of “2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl-” consists of 16 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 284.07200 .Physical And Chemical Properties Analysis
The density of “2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl-” is 1.313g/cm3 . The boiling point of the compound is 436.3ºC at 760mmHg . The flash point is 217.7ºC .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 2(1H)-Quinazolinone derivatives have been synthesized and studied for various chemical reactions. For instance, Ozaki, Yamada, and Oine (1980) explored the synthesis of 1-phenyl-4(1H)-quinazolinones with different substituents at C-2 and examined their reactions, highlighting the versatility of these compounds in chemical synthesis (Ozaki, Yamada, & Oine, 1980).
Cytotoxicity and Anticancer Potential
- Gürsoy and Karalı (2003) synthesized new esters and hydrazides from 6-methyl/fluoro-3-phenyl-4(1H, 3H)-quinazolinone-2-thiones and evaluated their cytotoxicity against human tumor cell lines, demonstrating their potential in cancer research (Gürsoy & Karalı, 2003).
Ligand Synthesis and Resolution
- Dai, Wong, and Virgil (1998) achieved the synthesis of 2-methyl-3-[2'-(diphenylphosphino)phenyl]-4(3H)-quinazolinone and its analogues, useful in ligand chemistry and potentially applicable in various fields of chemical research (Dai, Wong, & Virgil, 1998).
Anti-inflammatory Activity
- The anti-inflammatory potential of 4(1H)-quinazolinone derivatives was evaluated by Ozaki et al. (1985), who found that certain derivatives exhibit significant anti-inflammatory effects, suggesting their application in medical research (Ozaki et al., 1985).
Potential in Dye Synthesis
- Párkányi and Schmidt (2000) synthesized new quinazolinone derivatives with potential applications in the dye industry, highlighting the compound's utility beyond biomedical applications (Párkányi & Schmidt, 2000).
Receptor Ligand Research
- Yu et al. (1992) explored the synthesis of quinazolinone derivatives as non-peptide cholecystokinin B receptor ligands, contributing to receptor-based drug discovery (Yu et al., 1992).
Corrosion Inhibition
- Errahmany et al. (2020) studied new quinazolinone compounds for their efficiency as corrosion inhibitors for mild steel, indicating their application in industrial and engineering fields (Errahmany et al., 2020).
Safety And Hazards
In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Eigenschaften
IUPAC Name |
6-chloro-1-methyl-4-phenylquinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-18-13-8-7-11(16)9-12(13)14(17-15(18)19)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTXCWJWQKRPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175085 | |
| Record name | 2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl- | |
CAS RN |
20927-53-1 | |
| Record name | 6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20927-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-phenyl-6-chloro-2-quinazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020927531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-4-PHENYL-6-CHLORO-2-QUINAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKP63GON0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B195779.png)
![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)

![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)
![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)








